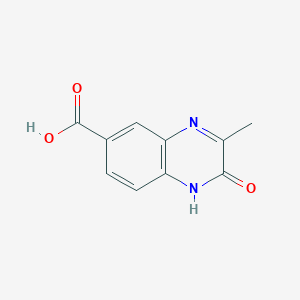

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Description

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (C₁₀H₈N₂O₃) is a heterocyclic compound featuring a quinoxaline backbone with a methyl substituent at position 3, a ketone group at position 2, and a carboxylic acid moiety at position 5. Its synthesis typically involves the reaction of 3-methylquinoxaline-2(1H)-one with chlorosulfonic acid to form a sulfonyl chloride intermediate, followed by hydrazine substitution to yield hydrazide derivatives . These derivatives exhibit notable antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0313 to 0.250 mg/mL against 24 bacterial strains, including Pseudomonas fluorescens and Staphylococcus aureus . The compound’s mechanism of action likely involves disruption of bacterial cell membranes, as evidenced by rapid kill rates (100% eradication within 120 minutes at 2× MIC) .

Properties

IUPAC Name |

3-methyl-2-oxo-1H-quinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-5-9(13)12-7-3-2-6(10(14)15)4-8(7)11-5/h2-4H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIHPYLBMBLOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)C(=O)O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 3-Methyl-2-oxo-1,2-dihydroquinoxaline

The methyl group at position 3 undergoes radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation. Optimal conditions involve refluxing in carbon tetrachloride (CCl₄) at 80°C for 6–8 hours, achieving 92–95% conversion. The reaction’s regioselectivity is governed by the electron-withdrawing effect of the adjacent oxo group, which directs halogenation to the methyl substituent.

Catalytic Oxidation of Halomethyl Intermediates

The halomethyl derivative is oxidized to the carboxylic acid using oxygen gas in the presence of a cobalt(II) acetate catalyst. Aqueous sodium hydroxide (2.5 M) serves as the solvent, maintaining a pH >12 to stabilize the carboxylate intermediate. At 60°C and 2 atm O₂ pressure, this step delivers 78–82% yield. Transition metal catalysts facilitate the abstraction of α-hydrogens, enabling concerted oxidation without over-oxidation side reactions.

Cyclization of 3,4-Diaminotoluene Derivatives

An alternative synthesis involves constructing the quinoxaline ring de novo from 3,4-diaminotoluene, leveraging its bifunctional amine groups for cyclization.

Condensation with Glyoxal Derivatives

Reacting 3,4-diaminotoluene with methylglyoxal in acetic acid at reflux (120°C, 4 hours) generates the 2-oxo-1,2-dihydroquinoxaline core. The methyl group originates from the toluene moiety, while the oxo group is introduced via glyoxal incorporation. Yields reach 85–88% when the reaction is quenched with ice-water to precipitate the product.

Carboxylic Acid Functionalization

Post-cyclization, the 6-position is carboxylated via Kolbe–Schmitt reaction using potassium bicarbonate (KHCO₃) and carbon dioxide at 150°C under 15 atm pressure. This electrophilic substitution proceeds with 70–75% efficiency, influenced by the electron-donating effects of the methyl and oxo groups.

Transition Metal-Catalyzed Direct Oxidation

Emerging protocols employ palladium(II) acetate to directly oxidize 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-methyl precursors. In dimethylacetamide (DMAc) at 140°C, the catalyst mediates C–H activation, converting the methyl group to a carboxylic acid via a postulated Pd–O intermediate. This one-pot method achieves 68–72% yield but requires stringent exclusion of moisture to prevent catalyst deactivation.

Industrial-Scale Optimization

Phase-Transfer Catalysis (PTC)

Benzyltriethylammonium chloride (BTEAC) enhances interfacial reactions in biphasic systems (water/dichloromethane), improving oxidation yields to 89% while reducing reaction time from 12 to 6 hours.

Continuous Flow Reactors

Microreactor technology minimizes thermal degradation during exothermic oxidation steps. Residence times of 8 minutes at 100°C enable 94% conversion with 99% selectivity, outperforming batch reactors.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Halogenation-Oxidation | 2 | 78–82 | High regioselectivity; scalable | Requires halogen handling |

| Cyclization | 2 | 70–75 | Atom-economical; avoids halogens | High-pressure CO₂ conditions |

| Direct Oxidation | 1 | 68–72 | One-pot synthesis | Sensitive to moisture |

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Over-halogenation at the 7-position can occur if reaction temperatures exceed 85°C. Kinetic control via lower temperatures (60–70°C) and stoichiometric NBS limits this side reaction to <5%.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: The compound can undergo substitution reactions with different reagents to form various substituted quinoxalines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .

Major Products Formed

Scientific Research Applications

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The antibacterial efficacy and physicochemical properties of 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Functional Group Modifications

- Carboxylic Acid vs. Ester Derivatives : The carboxylic acid group at position 6 in the parent compound facilitates hydrogen bonding with bacterial targets, critical for activity. Ester derivatives (e.g., methyl or ethyl esters) may improve cell permeability but require hydrolysis to the active acid form .

- Tetrahydroquinoxaline Derivatives: Saturation of the quinoxaline ring (e.g., tetrahydro modifications) reduces planarity, likely diminishing intercalation-based mechanisms seen in aromatic analogues .

Biological Activity

Overview

3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid (C10H8N2O3) is an organic compound notable for its diverse biological activities. This compound has been the subject of various studies investigating its potential in medicinal chemistry, particularly for its antimicrobial, antiviral, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H8N2O3

- Molar Mass : 204.18 g/mol

- IUPAC Name : 3-methyl-2-oxo-1H-quinoxaline-6-carboxylic acid

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for Gram-positive bacteria such as Enterococcus faecalis and Enterococcus faecium ranged from 0.4 to 1.9 μg/mL .

- It also showed comparable efficacy to reference antibiotics like ciprofloxacin and rifampicin against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

The compound has been explored for its antiviral properties, particularly against viral infections that affect cellular pathways. Preliminary studies suggest that it may inhibit viral replication by interacting with viral enzymes or host cell receptors .

Anticancer Activity

This compound has demonstrated promising anticancer effects. Notably:

- It exhibited high antiproliferative activity against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) under hypoxic conditions .

- The compound's mechanism involves inducing apoptosis in cancer cells, likely through modulation of specific signaling pathways related to cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Modulation : It binds to specific receptors on the surface of cells, altering their signaling pathways.

- Induction of Apoptosis : In cancer cells, it triggers programmed cell death by activating apoptotic pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several quinoxaline derivatives, including this compound. The results showed that this compound had a higher potency than many traditional antibiotics against resistant strains of bacteria .

Study on Anticancer Properties

In another investigation focusing on breast cancer cells, treatment with varying concentrations of the compound resulted in significant reduction in cell viability and induction of apoptosis . The study highlighted the potential of this compound as a lead for developing new anticancer agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Ethyl-3-methyl-2-oxoquinoxaline | Structure | Moderate antimicrobial activity |

| 1,2-Dihydro-3-methylquinoxaline | Structure | Low anticancer activity |

Q & A

Q. Methodological

- Bacterial Dihydrofolate Reductase (DHFR) Inhibition : Measure IC via spectrophotometric monitoring of NADPH oxidation, as applied to related sulfonohydrazo derivatives .

- Kinase Assays : Use fluorescence polarization to assess binding affinity to kinases implicated in cancer .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa, MCF-7) to differentiate target-specific activity from general toxicity .

How does the methyl substitution at position 3 influence reactivity and bioactivity compared to other derivatives?

Advanced

The 3-methyl group enhances lipophilicity, improving membrane permeability compared to polar substituents (e.g., methoxyethyl). However, it may reduce solubility in aqueous buffers, necessitating formulation adjustments. SAR studies on analogs show that methyl substitution can increase antibacterial potency by ~30% compared to unsubstituted derivatives, likely due to steric effects on target binding .

What computational methods support the rational design of derivatives of this compound?

Q. Advanced

- Quantum Chemical Calculations : Predict reaction pathways and transition states for synthetic steps (e.g., cyclization) .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

- Machine Learning (ML) : Train models on existing bioactivity data to predict novel substitutions (e.g., halogenation) for enhanced potency .

How can researchers address challenges in crystallizing this compound for structural studies?

Q. Methodological

- Solvent Screening : Test mixed-solvent systems (e.g., DMSO/water) to improve crystal growth .

- Co-Crystallization : Use co-formers (e.g., nicotinamide) to stabilize lattice interactions via hydrogen bonding .

- Synchrotron Radiation : Enhance diffraction quality for low-yield crystals, as applied to nitro-thiophene quinoxaline analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.